2-[(3-chlorophenyl)methyl]-8-fluoro-5-[(4-fluorophenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one
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Overview
Description
2-[(3-chlorophenyl)methyl]-8-fluoro-5-[(4-fluorophenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazoloquinoline core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-chlorophenyl)methyl]-8-fluoro-5-[(4-fluorophenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrazoloquinoline Core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of Fluorine and Chlorine Substituents: Halogenation reactions are employed to introduce the fluorine and chlorine atoms at specific positions on the benzyl groups.
Final Assembly: The final product is obtained through a series of coupling reactions and purification steps.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This includes the use of efficient catalysts, high-throughput screening of reaction conditions, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(3-chlorophenyl)methyl]-8-fluoro-5-[(4-fluorophenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Halogen atoms can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various hydroquinoline compounds.
Scientific Research Applications
2-[(3-chlorophenyl)methyl]-8-fluoro-5-[(4-fluorophenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3-chlorophenyl)methyl]-8-fluoro-5-[(4-fluorophenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-(2’-fluorobenzyloxy)phenylboronic acid
- 4-fluorobenzyl chloride
- Benzoyl chloride, 3-fluoro-
Uniqueness
Compared to similar compounds, 2-[(3-chlorophenyl)methyl]-8-fluoro-5-[(4-fluorophenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one stands out due to its unique pyrazoloquinoline core and the specific arrangement of fluorine and chlorine substituents. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
2-[(3-chlorophenyl)methyl]-8-fluoro-5-[(4-fluorophenyl)methyl]pyrazolo[4,3-c]quinolin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClF2N3O/c25-17-3-1-2-16(10-17)13-30-24(31)21-14-29(12-15-4-6-18(26)7-5-15)22-9-8-19(27)11-20(22)23(21)28-30/h1-11,14H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CASXHXOBGMCWLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C(=O)C3=CN(C4=C(C3=N2)C=C(C=C4)F)CC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClF2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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